N-tert-butyl-4-(methylsulfanyl)-3-nitrobenzamide
Description
N-tert-butyl-4-(methylsulfanyl)-3-nitrobenzamide (molecular formula: C₁₂H₁₆N₂O₃S; molecular weight: 268.33 g/mol) is a substituted benzamide derivative characterized by a tert-butyl group, a methylsulfanyl (SCH₃) group, a nitro (NO₂) group, and a benzamide backbone . Key properties include:
- Reactivity: The nitro group facilitates reduction to amines, while the methylsulfanyl group undergoes oxidation to sulfoxides or sulfones .
- Steric Effects: The tert-butyl group imposes steric hindrance, influencing binding affinity and reaction kinetics in biological systems .
- Synthesis: Multi-step routes involving nitration, sulfanylation, and amidation under optimized industrial conditions (e.g., catalysts, controlled temperatures) .
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
N-tert-butyl-4-methylsulfanyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-12(2,3)13-11(15)8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChI Key |
HGIQEMAMLKPMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of a tert-butyl benzene derivative, followed by the introduction of the methylthio group through a substitution reaction. The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Strong acids or bases can facilitate substitution reactions involving the tert-butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylthio group can also participate in redox reactions, potentially affecting cellular processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Functional Group Positioning and Substitution Patterns
The compound’s uniqueness arises from the spatial arrangement of its functional groups. Comparisons with analogs are summarized below:
Substituent Effects on Reactivity and Bioactivity
- Methylsulfanyl vs. Methyl : The SCH₃ group in the target compound enhances redox activity (e.g., oxidation to sulfoxides) compared to methyl analogs, which lack sulfur-mediated reactivity .
- Nitro Group Position : In N-isobutyl-4-methyl-3-nitrobenzamide, the nitro group at position 3 (vs. 4 in some analogs) alters electronic distribution, affecting electrophilic substitution patterns .
- Sulfonamide vs. Benzamide : Sulfonamide derivatives exhibit stronger hydrogen-bonding capacity and acidity, making them more suitable for interactions with polar biological targets compared to benzamides .
Steric and Electronic Influences
- Tert-Butyl Group : Imparts significant steric bulk, reducing binding entropy in protein pockets but improving metabolic stability .
- Methylsulfanyl vs. Trifluoromethyl : Unlike trifluoromethyl-containing analogs (e.g., from ), the SCH₃ group offers reversible redox behavior rather than electron-withdrawing effects, enabling tunable oxidative activation .
Biological Activity
N-tert-butyl-4-(methylsulfanyl)-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of extensive investigation. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a nitro group, a tert-butyl group, and a methylsulfanyl group attached to a benzamide backbone. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting bacterial cell membranes and inhibiting essential enzymes crucial for bacterial survival.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies revealed that the compound can inhibit the growth of cancer cell lines, including those associated with breast cancer . The mechanism is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus disrupting cellular functions.
- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, influencing signal transduction pathways critical for cell proliferation and survival.
- Oxidative Stress Induction : By generating ROS, the compound can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| N-tert-Butyl-4-nitrobenzamide | Nitro group, tert-butyl group | Antimicrobial, anticancer | Effective against various bacterial strains |
| N-tert-Butyl-4-aminobenzamide | Amino group instead of nitro | Limited antimicrobial activity | Less reactive due to lack of nitro group |
| 4-(Methylthio)-3-nitrobenzamide | Methylthio group | Antimicrobial | Similar activity profile |
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value significantly lower than that of common chemotherapeutics like tamoxifen .
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing a dose-dependent reduction in bacterial viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
